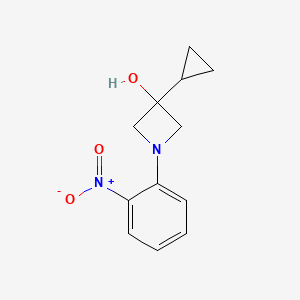
Fmoc-N-Me-Glu(OAll)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Glu(OAll)-OH typically involves the reaction of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. The process involves the formation of an ester bond between the carboxyl group of the glutamic acid and the hydroxyl group of the allyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Fmoc-N-Me-Glu(OAll)-OH undergoes various chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form corresponding acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl ester group can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Fmoc-N-Me-Glu(OAll)-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Fmoc-N-Me-Glu(OAll)-OH involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide bond formation. The allyl ester group can be selectively removed under specific conditions, allowing for the formation of cyclic peptides and other complex structures .
類似化合物との比較
Similar Compounds
Fmoc-Glu(OAll)-OH: Similar to Fmoc-N-Me-Glu(OAll)-OH but without the N-methyl group.
Fmoc-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of an allyl group.
Uniqueness
This compound is unique due to the presence of the N-methyl group, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where selective protection and deprotection are required .
特性
分子式 |
C24H25NO6 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-14-30-22(26)13-12-21(23(27)28)25(2)24(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,27,28)/t21-/m0/s1 |
InChIキー |
QHGCJBFSYCTXGI-NRFANRHFSA-N |
異性体SMILES |
CN([C@@H](CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CN(C(CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


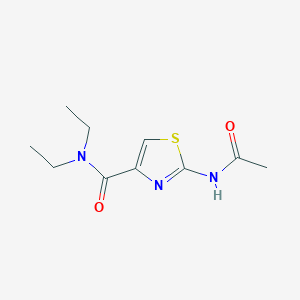
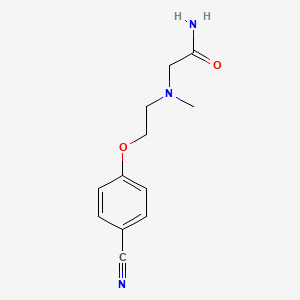

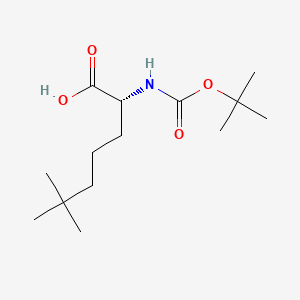
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)


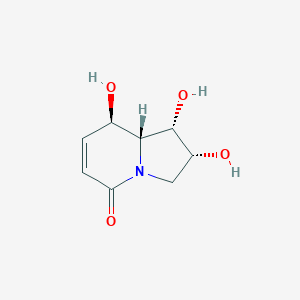

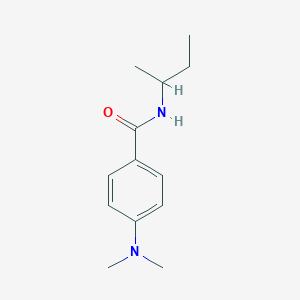

![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
